molecular formula C10H10ClNO B3371321 (4-Chlorophenyl)(cyclopropyl)methanone oxime CAS No. 67038-82-8

(4-Chlorophenyl)(cyclopropyl)methanone oxime

Cat. No. B3371321
CAS RN: 67038-82-8
M. Wt: 195.64 g/mol
InChI Key: ZAWYKLRZLXIEGC-BENRWUELSA-N
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Description

“(4-Chlorophenyl)(cyclopropyl)methanone oxime” is a chemical compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.65 . It’s also known as “(E)-1-(4-Chlorophenyl)-1-cyclopropyl-N-[(4-nitrobenzyl)oxy]methanimine” in IUPAC nomenclature .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(cyclopropyl)methanone oxime” consists of a cyclopropyl group attached to a methanone group, which is further connected to a 4-chlorophenyl group . The oxime functional group is attached to the methanone group .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(cyclopropyl)methanone oxime” is predicted to have a boiling point of 482.8±55.0 °C and a density of 1.34±0.1 g/cm3 .

properties

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWYKLRZLXIEGC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N/O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418136
Record name (4-chlorophenyl)(cyclopropyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(cyclopropyl)methanone oxime

CAS RN

67038-82-8
Record name NSC61428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)(cyclopropyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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